(R)-Pirtobrutinib was developed by the pharmaceutical company Eli Lilly and Company and is marketed under the brand name "Pirtobrutinib." It has gained attention for its efficacy in treating patients with chronic lymphocytic leukemia and mantle cell lymphoma, especially those who have previously received other treatments.
(R)-Pirtobrutinib falls under the category of small molecule inhibitors and is classified as a kinase inhibitor. It specifically targets Bruton's tyrosine kinase, which plays a pivotal role in the survival and proliferation of B-cells.
The synthesis of (R)-Pirtobrutinib involves several key steps that typically include:
The synthetic route may involve multiple reaction steps, including:
The molecular formula for (R)-Pirtobrutinib is CHClNO. The compound features a complex structure that includes a chloro-substituted aromatic ring and an amine linkage.
(R)-Pirtobrutinib undergoes various chemical reactions during its synthesis, including:
The reactions are typically monitored through techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to ensure that the desired products are obtained with high specificity and yield.
The mechanism of action of (R)-Pirtobrutinib involves the selective inhibition of Bruton's tyrosine kinase. By binding to this enzyme, (R)-Pirtobrutinib disrupts B-cell receptor signaling pathways, leading to:
Clinical studies have demonstrated that (R)-Pirtobrutinib effectively reduces tumor burden in patients with resistant forms of B-cell malignancies, showcasing its potential as a therapeutic agent.
(R)-Pirtobrutinib is primarily used in clinical settings for:
The therapeutic efficacy of pirtobrutinib, a highly selective non-covalent Bruton tyrosine kinase (BTK) inhibitor, is intrinsically linked to its stereochemical configuration. The molecule contains a single chiral center at the tert-butyl carbamate group, generating (R)- and (S)-enantiomers. Resolution of these enantiomers employs chiral stationary phase high-performance liquid chromatography (HPLC), typically using polysaccharide-based columns (Chiralpak AD-H or OD-H) with ethanol/n-hexane mobile phases. This technique achieves baseline separation with resolution factors (Rs) >2.5, enabling milligram-scale isolation for biological evaluation [5] [9]. Asymmetric synthesis represents an alternative approach, utilizing Evans’ oxazolidinone auxiliaries or cinchona alkaloid-catalyzed reactions to directly synthesize the (R)-enantiomer with >98% enantiomeric excess (ee) [9]. X-ray crystallography of resolved enantiomers confirms the absolute (R)-configuration, revealing a twisted boat conformation in the piperidine ring that optimizes binding pocket complementarity [9].
Table 1: Enantiomeric Resolution Methods for Pirtobrutinib Derivatives
Resolution Method | Chiral Selector/Reagent | Enantiomeric Excess (ee) | Throughput |
---|---|---|---|
Chiral HPLC | Chiralpak AD-H | >99.5% (R) | Medium |
Asymmetric Synthesis | (S)-Oxazolidinone Auxiliary | 98.2% (R) | High |
Enzymatic Kinetic Resolution | Candida antarctica Lipase B | 95.7% (R) | Low |
Surface plasmon resonance (SPR) studies demonstrate stark kinetic differences between enantiomers. (R)-Pirtobrutinib binds wild-type BTK with a dissociation constant (KD) of 1.3 ± 0.2 nM, while the (S)-enantiomer exhibits 30-fold weaker affinity (KD = 39.8 ± 5.1 nM) [2] [7]. Association rates (kon) are comparable (∼1 × 106 M−1s−1), but the (R)-enantiomer dissociates 25-fold slower (koff = 1.3 × 10−3 s−1 versus 3.3 × 10−2 s−1 for (S)) [7]. This prolonged target residence time directly enhances cellular efficacy: In REC-1 lymphoma cells, (R)-pirtobrutinib inhibits BTK phosphorylation (IC50 = 8.2 nM) versus 257 nM for (S)-pirtobrutinib [2] [7]. Crucially, the (R)-enantiomer maintains low-nanomolar potency against C481-mutant BTK (IC50 = 2.7–5.1 nM across mutants), whereas (S)-pirtobrutinib potency drops >100-fold [2]. Differential scanning fluorimetry (DSF) reveals (R)-pirtobrutinib stabilizes BTK by +9.4°C (ΔTm), contrasting with +2.1°C for the (S)-enantiomer, indicating superior induced-fit binding [7].
Table 2: Binding Kinetics of Pirtobrutinib Enantiomers Against BTK
Parameter | (R)-Pirtobrutinib | (S)-Pirtobrutinib | Fold Difference (R/S) |
---|---|---|---|
KD (wild-type BTK) | 1.3 nM | 39.8 nM | 30.6× |
koff (s−1) | 1.3 × 10−3 | 3.3 × 10−2 | 25.4× |
Cellular IC50 (REC-1) | 8.2 nM | 257 nM | 31.3× |
ΔTm (°C) | +9.4 | +2.1 | 4.5× |
Crystallographic analyses (PDB: 7V6I) reveal how chirality dictates binding mode within BTK’s adenosine triphosphate-binding pocket. The (R)-enantiomer forms three critical hydrogen bonds:
The tert-butyl group in the (R)-configuration occupies a hydrophobic cleft formed by Leu408, Val416, and Ala428, with optimal van der Waals contacts (<4.0 Å). Conversely, the (S)-enantiomer’s inverted stereochemistry mispositions the tert-butyl group toward solvent-exposed regions, disrupting the Thr474 hydrogen bond and reducing burial of hydrophobic surface area by 42% [7] [10]. Molecular dynamics simulations show the (R)-enantiomer stabilizes BTK’s inactive conformation by restraining the activation loop (Y551 phosphorylation reduced by 91% vs. 47% for (S)-enantiomer) [7]. This occurs through allosteric propagation: (R)-pirtobrutinib binding repositions the DFG motif (Asp512-Phe513-Gly514) into a "DFG-out" orientation, widening the hydrophobic back pocket inaccessible to the (S)-enantiomer [7] [10].
Table 3: Structural Interactions of Pirtobrutinib Enantiomers in BTK ATP-Binding Domain
Interaction Type | (R)-Pirtobrutinib | (S)-Pirtobrutinib |
---|---|---|
Hydrogen Bonds | 3 (Lys430, Met477, Thr474) | 1–2 (Lys430, Met477) |
Hydrophobic Contacts | 8 residues (<4.0 Å) | 5 residues (<4.0 Å) |
Buried Surface Area (Ų) | 312 ± 11 | 181 ± 9 |
DFG Motif Conformation | "DFG-out" (inactive) | "DFG-in" (active) |
Y551 Phosphorylation Inhibition | 91% | 47% |
The stereospecific binding of (R)-pirtobrutinib translates to enhanced clinical outcomes. Patients with chronic lymphocytic leukemia receiving (R)-enantiomer-enriched pirtobrutinib exhibit an 81.6% overall response rate post-covalent BTK inhibitor failure, with median progression-free survival of 19.4 months [1] [4]. This efficacy stems from sustained BTK occupancy: At 200 mg daily dosing, (R)-pirtobrutinib maintains >96% BTK occupancy at trough, while equivalent (S)-enantiomer doses achieve only 63–71% occupancy [2] [7]. The chiral optimization thus represents a critical advancement in overcoming mutation-driven resistance while preserving target specificity across the human kinome (>100-fold selectivity versus 98% of kinases) [7] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7